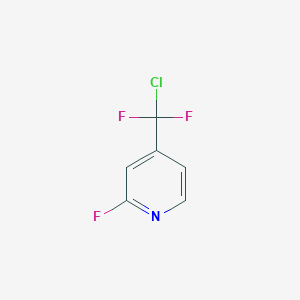

4-(Chlorodifluoromethyl)-2-fluoropyridine

Description

Significance of Fluorinated Pyridines in Chemical Sciences

Fluorinated pyridines are heterocyclic compounds where one or more hydrogen atoms on the pyridine (B92270) ring are replaced by fluorine. This substitution dramatically alters the electronic properties, metabolic stability, and lipophilicity of the molecule. The high electronegativity of fluorine can create strong carbon-fluorine bonds, leading to enhanced thermal and chemical stability. nih.gov In medicinal chemistry, the introduction of fluorine can improve a drug's metabolic profile by blocking sites susceptible to oxidative metabolism, thereby increasing its bioavailability and half-life. nih.govmdpi.com

In the realm of agrochemicals, fluorinated pyridines are integral to the design of potent and selective herbicides, insecticides, and fungicides. The presence of fluorine can enhance the biological activity of these compounds, often leading to lower application rates and improved environmental profiles. The unique properties imparted by fluorine make these pyridine derivatives valuable intermediates in the synthesis of a wide range of complex molecules.

Strategic Position of the Chlorodifluoromethyl Group in Pyridine Scaffolds

The chlorodifluoromethyl (-CF2Cl) group is a versatile functional moiety that serves as a synthetic equivalent of the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups, both of which are of immense importance in drug discovery. The presence of a chlorine atom provides a handle for further chemical transformations, allowing for the introduction of other functional groups through various coupling reactions. This latent reactivity makes the chlorodifluoromethyl group a valuable precursor in the construction of diverse molecular architectures.

The electron-withdrawing nature of the chlorodifluoromethyl group significantly influences the reactivity of the pyridine ring, often directing nucleophilic substitution reactions to specific positions. This directing effect is a powerful tool for synthetic chemists, enabling the regioselective synthesis of complex substituted pyridines. Furthermore, the lipophilicity and metabolic stability of molecules can be fine-tuned by the incorporation of this group. mdpi.com

Overview of Research Trajectories for 4-(Chlorodifluoromethyl)-2-fluoropyridine

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the broader context of fluorinated pyridine chemistry and the synthetic utility of related molecules. A key area of investigation is its potential as a versatile building block in the synthesis of novel bioactive compounds.

One significant research direction involves the development of efficient and scalable synthetic routes to this compound itself. General methods for the synthesis of fluorinated pyridines, such as halogen exchange (HALEX) reactions where chlorine atoms are replaced by fluorine using a fluoride (B91410) source, are likely applicable. For instance, a precursor like 2,4-dichloro-x-(trichloromethyl)pyridine could potentially be converted to the target molecule through a series of controlled fluorination and chlorination/fluorination steps. Patents related to the synthesis of fluorinated pyridines for agrochemicals often describe such transformations, where related isomers like 2-fluoro-5-(chlorodifluoromethyl)pyridine are mentioned as byproducts, indicating the industrial relevance of these structures. googleapis.com

Another major research trajectory is the exploration of the reactivity of this compound. The fluorine atom at the 2-position and the chlorodifluoromethyl group at the 4-position present distinct opportunities for chemical modification. The fluorine at C-2 is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. The chlorodifluoromethyl group can potentially be transformed into a difluoromethyl or trifluoromethyl group, or it could participate in cross-coupling reactions.

The application of this compound as a key intermediate in the synthesis of new pharmaceutical and agrochemical candidates is a primary driver of research in this area. The unique combination of a fluorinated pyridine ring and a reactive chlorodifluoromethyl group makes it an attractive scaffold for the development of molecules with novel modes of action and improved properties. As the demand for sophisticated organic molecules continues to grow, it is anticipated that research into the synthesis and applications of this compound will intensify.

Interactive Data Table of Related Compounds

Below is a table of chemical compounds related to the discussion, providing further context on the types of structures relevant to the synthesis and application of this compound.

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| 2-Fluoro-5-(chlorodifluoromethyl)pyridine | Not Available | C6H3ClF3N | Isomer of the title compound, mentioned as a byproduct in industrial synthesis. googleapis.com |

| 2,4-Dichloropyridine | 26452-80-2 | C5H3Cl2N | Potential precursor for the synthesis of fluorinated pyridines. |

| 4-(Trifluoromethyl)pyridine | 3796-23-4 | C6H4F3N | A related compound with a trifluoromethyl group, widely used in pharmaceuticals and agrochemicals. google.com |

| 2-Chloro-4-fluoropyridine | 34941-91-8 | C5H3ClFN | A structurally similar fluorinated pyridine used as a synthetic intermediate. |

| 4-(Chloromethyl)-2-fluoropyridine | 155705-46-7 | C6H5ClFN | A related building block with a different chloromethyl substituent. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3ClF3N |

|---|---|

Molecular Weight |

181.54 g/mol |

IUPAC Name |

4-[chloro(difluoro)methyl]-2-fluoropyridine |

InChI |

InChI=1S/C6H3ClF3N/c7-6(9,10)4-1-2-11-5(8)3-4/h1-3H |

InChI Key |

NLORTYDJMZGQJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorodifluoromethyl 2 Fluoropyridine and Its Precursors

De Novo Synthetic Routes to the 2-Fluoropyridine (B1216828) Core

The construction of the fundamental 2-fluoropyridine structure can be approached through de novo synthesis, where the pyridine (B92270) ring is assembled from acyclic precursors, or by the targeted functionalization of a pre-existing pyridine ring.

Ring-Closing Reactions for Pyridine Construction

De novo synthesis offers a powerful strategy for creating highly substituted pyridines by assembling the ring from simpler, non-cyclic starting materials. chemrxiv.org This approach is particularly advantageous when specific substitution patterns are required that are difficult to achieve through functionalization of the parent heterocycle. A variety of methods have been developed over more than a century to facilitate pyridine synthesis. researchgate.net

One modern approach involves a sequence of lithiation, isomerization, and intramolecular carbolithiation starting from N-allyl-ynamides. This method provides a versatile entry to polysubstituted 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. organic-chemistry.org Another strategy involves the conversion of pyran rings into pyridines, a transformation that proved crucial in the synthesis of certain complex natural products. chemrxiv.org Classical methods, such as the Hantzsch dihydropyridine (B1217469) synthesis followed by an aromatization step, remain a convenient pathway to highly substituted pyridines. researchgate.net These ring-forming strategies provide the foundational pyridine core, which must then undergo further reactions to introduce the necessary fluorine and chlorodifluoromethyl substituents.

Halogenation Strategies for 2-Fluoropyridine Derivatization

Once the pyridine core is formed, or starting from pyridine itself, specific halogenation strategies are employed to introduce the fluorine atom at the C-2 position. Two primary methods are direct C-H fluorination and halogen exchange reactions.

Direct C-H Fluorination: This approach involves the direct replacement of a hydrogen atom with a fluorine atom. A notable method utilizes silver(II) fluoride (B91410) (AgF₂) for the site-selective fluorination of C-H bonds in pyridines. nih.gov This reaction proceeds at ambient temperature with exclusive selectivity for the position adjacent to the ring nitrogen (the C-2 position), mirroring the regioselectivity of the classic Chichibabin amination reaction. nih.govpkusz.edu.cn The mild conditions of this method allow for the fluorination of pyridines containing a wide range of functional groups. nih.govfao.org

Halogen Exchange (Halex) Reactions: A more traditional and widely used method is the nucleophilic substitution of a different halogen, typically chlorine or bromine, at the 2-position. nih.gov In this process, a 2-chloropyridine (B119429) or 2-bromopyridine (B144113) is treated with a fluoride source to replace the existing halogen with fluorine. The efficiency of the Halex process is dependent on the electrophilicity of the pyridine ring; electron-withdrawing groups enhance the reaction rate. nih.gov Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often used in high-boiling polar aprotic solvents and sometimes with phase-transfer catalysts to improve fluoride solubility and reactivity. nih.govgoogle.com The choice of reagents and conditions can be tailored to the specific substrate. znaturforsch.comwikipedia.org

| Method | Reagent(s) | Key Features |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) | Site-selective for the C-2 position; proceeds at ambient temperature; tolerates various functional groups. nih.govpkusz.edu.cn |

| Halogen Exchange (Halex) | KF, CsF, etc. on 2-chloropyridine | Nucleophilic aromatic substitution; requires a pre-installed leaving group (e.g., Cl, Br); often requires elevated temperatures. nih.govgoogle.com |

Introduction of the Chlorodifluoromethyl Moiety

The introduction of the -CF₂Cl group onto the pyridine ring is a critical step that can be achieved through several distinct chemical pathways, including electrophilic, nucleophilic, or radical reactions.

Electrophilic Trifluoromethylation and Subsequent Halogenation Pathways

One potential, albeit indirect, route involves a two-step sequence: initial electrophilic trifluoromethylation followed by a selective halogen exchange of one fluorine atom for a chlorine atom.

The first step, electrophilic trifluoromethylation, introduces a -CF₃ group onto the aromatic ring. This can be accomplished using a variety of modern electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium (B1226848) salts (e.g., Umemoto's reagents). acs.orgchem-station.com These reactions can be catalyzed by transition metals and applied to a range of aromatic and heteroaromatic substrates. princeton.edu For pyridines, regioselectivity can be a challenge, though methods for C-3 selective trifluoromethylation via nucleophilic activation have been developed. chemrxiv.orgchemistryviews.org

The second step would involve the conversion of the aryl-CF₃ group to an aryl-CF₂Cl group. This transformation is a type of halogen exchange (halex) reaction. Recent studies have shown that ferric halides (e.g., FeCl₃) can catalyze the halogen exchange between trifluoromethyl arenes and boron halides (e.g., BCl₃). chemrxiv.org This method allows for the selective conversion of a C-F bond to a C-Cl bond within the trifluoromethyl group, providing a synthetic handle from the more commonly installed -CF₃ moiety. chemrxiv.org However, this two-step process is often less direct than methods that install the -CF₂Cl group in a single step.

Nucleophilic Introduction of Difluorocarbene Precursors

A nucleophilic approach to forming the C-CF₂Cl bond would typically involve the reaction of a nucleophilic chlorodifluoromethyl species with an electrophilic pyridine derivative, or vice versa. Reagents such as trimethyl(chlorodifluoromethyl)silane (TMSCF₂Cl) can serve as precursors to the chlorodifluoromethyl anion (⁻CF₂Cl) or related nucleophilic species. The reaction would likely require activation of the pyridine ring, for instance by N-oxidation or the presence of strong electron-withdrawing groups, to make it susceptible to nucleophilic attack. Alternatively, a metal-halogen exchange on a 4-halopyridine precursor could generate a nucleophilic pyridyl species that could then react with an electrophilic source of the "-CF₂Cl" group. znaturforsch.com This pathway is conceptually plausible but is less commonly employed for this specific transformation compared to radical methods.

Radical Reactions for C(sp²)-CF₂Cl Bond Formation

The most direct and synthetically powerful methods for introducing a chlorodifluoromethyl group onto a heteroaromatic ring often involve radical intermediates. A robust and operationally simple protocol for the radical chlorodifluoromethylation of (hetero)arenes has been developed using chlorodifluoroacetic anhydride (B1165640). acs.orgnih.gov

This method proceeds under mild photochemical conditions, often using a photocatalyst such as Ru(bpy)₃Cl₂ in the presence of a redox trigger like pyridine N-oxide. nih.gov The reaction initiates with the generation of the electrophilic chlorodifluoromethyl radical (•CF₂Cl) via a reductive decarboxylation process. nih.gov This radical species then adds to the electron-rich π-system of the heteroaromatic substrate, leading to the formation of the desired C(sp²)-CF₂Cl bond with high functional group compatibility. acs.org This approach is particularly valuable as it provides direct access to chlorodifluoromethylated arenes and heteroarenes, which can serve as versatile precursors for other difluoromethylated compounds. nih.govnih.gov

| Reaction Type | Reagent(s)/Conditions | Mechanism | Key Features |

| Radical C-H Chlorodifluoromethylation | Chlorodifluoroacetic anhydride, Pyridine N-oxide, Photocatalyst (e.g., Ru(bpy)₃Cl₂), Visible light | Generation of •CF₂Cl radical via decarboxylation and subsequent addition to the (hetero)arene. nih.gov | Mild conditions; high functional group tolerance; direct formation of C-CF₂Cl bond. acs.orgnih.gov |

Regioselective Synthesis of 4-Substituted Pyridines

Achieving regioselectivity in the functionalization of pyridines is a significant challenge in heterocyclic chemistry. The inherent electronic properties of the pyridine ring, with its electron-deficient character, typically favor nucleophilic attack at the C-2 and C-4 positions. However, directing substituents to the C-4 position selectively, especially in the presence of other functionalities, requires specialized synthetic strategies.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgclockss.org The process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. clockss.org

In pyridine chemistry, the nitrogen atom itself can influence the regioselectivity of metalation. However, the presence of a DMG is often crucial for achieving high selectivity and avoiding competitive reactions like nucleophilic addition of the organolithium reagent to the C=N bond. clockss.orgharvard.edu Hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are frequently used to mitigate this side reaction. clockss.org

The position of metalation is determined by the location of the DMG on the pyridine ring. A DMG at the C-2 position directs metalation to the C-3 position, while a DMG at C-3 can direct to either C-2 or C-4. A DMG at C-4 will direct to the C-3 position. Therefore, for C-4 functionalization, DoM is typically an indirect strategy, often used to functionalize the C-3 position first, followed by subsequent manipulations of the ring.

Table 1: Examples of Directing Metalating Groups (DMGs) in Pyridine Chemistry

| Directing Group (DMG) | Position on Pyridine | Site of Metalation |

|---|---|---|

| -CONEt₂ | C-2 | C-3 |

| -OCONEt₂ | C-2 | C-3 |

| -F | C-2 | C-3 |

| -Cl | C-2 | C-3 |

| -OMe | C-2 | C-3 |

| -NHCOtBu | C-2 | C-3 |

| -SO₂NHtBu | C-2 | C-3 |

| -CONEt₂ | C-3 | C-2 & C-4 |

| -Cl | C-3 | C-4 |

This table illustrates the regiochemical outcome of Directed ortho Metalation based on the position of the Directing Metalating Group (DMG) on the pyridine ring.

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed as a general method for synthesizing substituted azabiaryls, highlighting the utility of DoM in creating complex pyridine derivatives. acs.orgnih.gov This approach avoids the often difficult isolation of unstable pyridyl boronic acids. acs.orgnih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. However, achieving regioselective coupling at the C-4 position of pyridines, particularly di-substituted ones like 2,4-dihalopyridines, is challenging. The C-2 position is generally more reactive in conventional palladium-catalyzed cross-couplings due to its proximity to the ring nitrogen. nsf.gov

Recent advancements have focused on overcoming this inherent selectivity. One successful strategy involves the use of sterically hindered N-heterocyclic carbene (NHC) ligands. nsf.gov These bulky ligands can promote room-temperature cross-coupling at the C-4 position of 2,4-dichloropyridines with high selectivity (approximately 10:1 C-4:C-2). nsf.gov This method is effective for forming both C4-C(sp²) and C4-C(sp³) bonds using organoboron, organozinc, and organomagnesium reagents. nsf.gov The development of C-4 selective methods opens up previously underexplored chemical space, providing access to novel pyridine-based structures. nsf.gov

Another approach to direct functionalization to the C-4 position involves the use of a temporary blocking group. A simple maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation, forcing the reaction to occur exclusively at the C-4 position of the pyridine ring. nih.govchemrxiv.org This strategy is practical, scalable, and provides an inexpensive route to a variety of C-4 alkylated pyridines. nih.gov

Furthermore, nickel/Lewis acid cooperative catalysis has been shown to achieve direct C-4-selective addition of pyridine across alkenes and alkynes. acs.org This method represents a significant advance in the direct functionalization of the pyridine core without pre-installed handles.

Table 2: Comparison of C-4 Selective Cross-Coupling Methods

| Method | Catalyst/Ligand System | Substrates | Key Feature |

|---|---|---|---|

| Ligand-Controlled Coupling | Palladium / Sterically Hindered NHC | 2,4-Dichloropyridines, Organoboron/zinc/magnesium reagents | Ligand bulkiness overcomes intrinsic C-2 reactivity. nsf.gov |

| Blocking Group Strategy | Minisci Conditions / Maleate Blocking Group | Pyridines, Carboxylic Acids | Temporary blocking group directs radical alkylation to C-4. nih.gov |

| Cooperative Catalysis | Nickel / Lewis Acid / NHC | Pyridines, Alkenes/Alkynes | Direct C-H functionalization at C-4 without pre-functionalization. acs.org |

This table summarizes modern synthetic methodologies that achieve regioselective functionalization at the C-4 position of the pyridine ring.

Stereochemical Control in Multi-Step Syntheses (If Applicable to Pyridine Ring or Side Chain)

Stereochemical control is a critical aspect in the synthesis of chiral molecules. However, for the target compound, 4-(Chlorodifluoromethyl)-2-fluoropyridine, this consideration is not applicable. The pyridine ring is an achiral, planar aromatic system. The substituent at the C-4 position, the chlorodifluoromethyl group (-CF₂Cl), also lacks a stereocenter. Consequently, the synthesis of this compound does not involve the creation of any chiral centers, and thus, stereochemical control is not a factor in its synthetic design.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Traditional methods for pyridine synthesis often involve harsh conditions and toxic reagents. rasayanjournal.co.in Modern approaches aim to be more sustainable by employing strategies such as:

Catalysis: Using catalysts, rather than stoichiometric reagents, reduces waste and often allows for milder reaction conditions. biosynce.com Iron-catalyzed cyclization, for example, offers a green route to substituted pyridines. rsc.org

Solvent Choice: Shifting toward solvent-free reactions or the use of greener solvents like water or ionic liquids minimizes environmental pollution and health risks associated with volatile organic compounds (VOCs). ijarsct.co.inbiosynce.com

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inrasayanjournal.co.in

Atom and Step Economy: Designing synthetic routes with fewer steps (high step economy) and that incorporate the maximum number of reactant atoms into the final product (high atom economy) are core tenets of green chemistry. researchgate.net Direct C-H functionalization strategies are particularly advantageous in this regard as they avoid the need for pre-functionalization and deprotection steps. researchgate.net

When comparing the regioselective strategies discussed, cross-coupling reactions, especially those utilizing modern catalytic systems, often represent a more efficient and direct route to C-4 substituted pyridines than multi-step sequences that might rely on DoM for initial functionalization at a different position. The development of direct C-4 alkylation and arylation methods significantly improves the step economy. nih.govacs.org However, these methods may rely on expensive and complex catalysts or ligands.

The use of a simple, inexpensive blocking group derived from maleic acid for C-4 alkylation is a prime example of a practical and potentially greener approach, especially if the blocking group can be recycled. nih.gov Ultimately, the "greenest" and most efficient synthesis depends on a holistic assessment of the entire reaction sequence, from the sourcing of starting materials to the final purification of the product.

Reactivity and Transformation of 4 Chlorodifluoromethyl 2 Fluoropyridine

Reactivity of the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring in 4-(chlorodifluoromethyl)-2-fluoropyridine is significantly influenced by the cumulative electron-withdrawing effects of the ring nitrogen, the C-2 fluorine atom, and the C-4 chlorodifluoromethyl group. This pronounced electron deficiency dictates the ring's reactivity, making it highly susceptible to nucleophilic attack while being strongly deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) at C-2 (Fluorine Atom)

The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) at the C-2 position, leading to the displacement of the fluoride (B91410) ion. The pyridine nitrogen, positioned ortho to the fluorine, along with the powerful inductive effect of the para-chlorodifluoromethyl group, synergistically activate this position for nucleophilic attack.

The SNAr reaction of 2-halopyridines typically proceeds through a classical two-step addition-elimination mechanism. nih.govresearchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the electron-withdrawing substituent at C-4. The rate-determining step is generally the formation of this stabilized intermediate. researchgate.net In the second, faster step, aromaticity is restored by the expulsion of the fluoride leaving group.

Recent studies have also provided evidence that some SNAr reactions, particularly with highly reactive systems, may proceed through a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single transition state without the formation of a discrete intermediate. acs.org For 2-halopyridines, a more concerted mechanism than the traditional two-step SNAr has been suggested. reddit.com

Kinetically, the rate of SNAr reactions is highly dependent on the nature of the leaving group. For halopyridines, the reactivity order is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack, even though the C-F bond is the strongest carbon-halogen bond. reddit.com

Substituents on the pyridine ring play a crucial role in modulating the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) enhance the rate of reaction by stabilizing the negative charge of the Meisenheimer intermediate. nih.gov

In the case of this compound, the -CClF2 group at the C-4 position exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the pyridine ring, particularly at the C-2 and C-6 positions. This activating effect makes the C-2 fluorine atom an excellent site for nucleophilic displacement. The influence of various substituents on the reactivity of the C-2 position in fluoropyridines is a well-studied phenomenon.

| Substituent at C-4 | Effect on SNAr Reactivity at C-2 | Rationale |

| -CClF2 (in target molecule) | Strong Activation | Potent inductive electron-withdrawing effect, stabilizes Meisenheimer complex. |

| -CF3 | Strong Activation | Similar to -CClF2, provides strong inductive stabilization. |

| -NO2 | Strong Activation | Powerful resonance and inductive electron-withdrawing effects. nih.gov |

| -CN | Moderate to Strong Activation | Inductive and resonance electron-withdrawing effects. researchgate.net |

| -Cl | Moderate Activation | Inductive electron-withdrawing effect. |

This table is interactive.

Regioselectivity is also governed by the substitution pattern. In 2,4-dihalopyridines, nucleophilic attack generally favors the 4-position. However, the presence of activating groups and specific reaction conditions can alter this preference. For 2-fluoro-4-substituted pyridines, the high mobility of the fluorine atom often directs substitution to the C-2 position.

Electrophilic Aromatic Substitution (EAS) Potential

The potential for electrophilic aromatic substitution (EAS) on the this compound ring is exceedingly low. Pyridine itself is often compared to nitrobenzene (B124822) in its reactivity towards electrophiles, being highly deactivated. uoanbar.edu.iqyoutube.com This deactivation stems from two primary factors:

The electronegative nitrogen atom inductively withdraws electron density from the ring, reducing its nucleophilicity. uoanbar.edu.iq

Under the acidic conditions typically required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen atom further intensifies the electron-withdrawing effect, severely deactivating the ring to attack by electrophiles. uoanbar.edu.iqrsc.org

The presence of two additional strong EWGs (–F at C-2 and –CClF2 at C-4) further depletes the electron density of the ring, rendering it inert to all but the most forcing EAS conditions. youtube.com Reactions like Friedel-Crafts alkylation and acylation are not feasible. youtube.comyoutube.com If any substitution were to occur, it would be directed to the C-3 or C-5 positions, which are meta to the deactivating groups and where the intermediate carbocation avoids placing a positive charge on the already positive nitrogen atom. aklectures.com

Metalation and Lithiation at Unsubstituted Positions

While deactivated towards electrophiles, the electron-deficient nature of the this compound ring enhances the acidity of the remaining C-H protons at positions C-3, C-5, and C-6. This makes the molecule a candidate for deprotonation via strong bases, a process known as metalation or lithiation. clockss.org

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalating group (DMG). wikipedia.org In substituted pyridines, heteroatoms within substituents can direct lithiation to an adjacent ortho position. acs.orgnih.gov For this compound, the C-2 fluorine atom could potentially direct a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to deprotonate the C-3 position. clockss.orgacs.org

Alternatively, lithiation may be directed by the pyridine nitrogen itself. Studies on 2-halopyridines have shown that lithiation can occur at the C-6 position, adjacent to the nitrogen, particularly when using mixed-base systems like nBuLi-LiDMAE. researchgate.netnih.gov The precise regioselectivity of lithiation (at C-3, C-5, or C-6) would depend on the specific base used, reaction temperature, and steric factors. clockss.org The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO2, silyl (B83357) chlorides), providing a versatile route to polysubstituted pyridine derivatives. nih.govresearchgate.net

Transformations of the Chlorodifluoromethyl Group

The chlorodifluoromethyl (-CClF2) group is not merely an activating group for ring substitutions; it is also a functional handle that can undergo its own chemical transformations. While less common than transformations of a trifluoromethyl (-CF3) group, the C-Cl bond offers a site for reactivity.

Reactions involving the CClF2 group on an aromatic ring are not extensively documented but can be inferred from the chemistry of similar benzylic halides. Potential transformations include:

Reduction: The C-Cl bond can be susceptible to reduction, potentially leading to the formation of a difluoromethyl (-CF2H) group. This transformation would significantly alter the electronic properties of the substituent, making it less electron-withdrawing.

Hydrolysis: Under certain conditions, typically harsh basic or acidic hydrolysis, the dihalomethyl group could be converted into a carbonyl group, yielding the corresponding carboxylic acid. viu.calibretexts.orgorganic-chemistry.org However, this transformation is generally difficult for fluoro-containing groups due to the strength of the C-F bonds.

Nucleophilic Substitution: The chlorine atom could potentially be displaced by strong nucleophiles, although this is challenging due to the presence of the adjacent fluorine atoms.

Conversion to other functional groups: It is possible to convert the chlorodifluoromethyl group into other functionalities. For instance, reaction of 1,4-bis(trichloromethyl)benzene (B1667536) with hydrogen fluoride has been shown to produce 1,4-bis(chlorodifluoromethyl)benzene, indicating the possibility of halogen exchange reactions. wikipedia.org

The reactivity of the CClF2 group provides further synthetic utility to this compound, allowing for late-stage modifications of the C-4 substituent after initial functionalization of the pyridine ring. researchgate.net

Reduction Reactions to Difluoromethyl and Methyl Groups

The chlorodifluoromethyl group can be selectively reduced to a difluoromethyl (CF₂H) group. This transformation is significant as the CF₂H moiety is a recognized bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen-bond donor. chemrxiv.org The reduction can be achieved under mild catalytic hydrogenation conditions, for instance, using hydrogen gas and a palladium on carbon catalyst (H₂-Pd/C). ccspublishing.org.cn

Table 1: Representative Reduction of Ar-CF₂Cl to Ar-CF₂H This table showcases a typical reduction reaction applicable to chlorodifluoromethylated arenes, demonstrating the expected transformation for this compound.

| Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Aryl-CF₂Cl | H₂, Pd/C | Aryl-CF₂H | High |

Further reduction of the difluoromethyl group to a methyl (CH₃) group is a more challenging process. It requires the cleavage of strong carbon-fluorine (C-F) bonds, which is not typically achieved under standard hydrogenation conditions that cleave the C-Cl bond. While methods for the hydrogenolysis of C(sp²)-F bonds on aromatic rings exist, the direct catalytic reduction of a C(sp³)-F bond within a difluoromethyl group to a methyl group is not a commonly reported transformation and would necessitate harsh reaction conditions. figshare.com

Halogen Exchange Reactions (e.g., Chlorine to Fluorine)

Halogen exchange (halex) reactions provide a pathway to modify the chlorodifluoromethyl group. The conversion of a chlorodifluoromethylarene (Ar-CF₂Cl) to a trifluoromethylarene (Ar-CF₃) by exchanging the chlorine atom for a fluorine atom is a known transformation, though it is most prominently applied in the field of radiochemistry for the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET). researchgate.net These reactions often require an activated, electron-deficient aromatic system to facilitate the nucleophilic substitution. researchgate.netresearchgate.net

The reverse reaction, converting Ar-CF₃ to Ar-CF₂Cl using reagents like iron(III) halides, has also been documented, highlighting the possibility of interconverting these crucial fluoroalkyl groups. chemrxiv.org However, a general, high-yield method for the direct conversion of Ar-CF₂Cl to Ar-CF₃ using non-radioactive fluoride sources remains a specialized area of research.

Nucleophilic Attack and Subsequent Derivatization of the CF₂Cl Moiety

The chlorodifluoromethyl group is an excellent precursor for diversification through nucleophilic substitution, acting as a "difluorinated linchpin." chemrxiv.org The C-Cl bond is susceptible to attack by various nucleophiles, leading to a range of derivatives. For example, methanolysis of a chlorodifluoromethylarene in the presence of a base like sodium acetate (B1210297) can yield an aryl ester. ccspublishing.org.cn This demonstrates the group's utility as a masked carboxylic acid equivalent. The facile displacement of the chloride allows for the introduction of diverse functionalities. ccspublishing.org.cnresearchgate.net

Table 2: Examples of Nucleophilic Derivatization of the Ar-CF₂Cl Group This table illustrates the potential of the chlorodifluoromethyl group as a site for nucleophilic attack, based on reactions of analogous (hetero)aromatic compounds.

| Nucleophile | Reagents and Conditions | Product Structure | Product Type |

|---|---|---|---|

| Methanol (B129727) | NaOAc | Aryl-C(=O)OCH₃ | Aryl Ester |

| Various Nucleophiles | Specific Conditions | Aryl-CF₂-Nu | Difluoromethyl Derivative |

Radical Reactions Involving the Chlorodifluoromethyl Group

The chlorodifluoromethyl group can be sourced from reagents like chlorodifluoroacetic anhydride (B1165640) to generate the chlorodifluoromethyl radical (•CF₂Cl) under photoredox catalysis. chemrxiv.orgccspublishing.org.cn This radical species is characterized as being electrophilic, in contrast to the nucleophilic nature of the difluoromethyl radical (•CF₂H). ccspublishing.org.cnnih.gov This electrophilicity dictates its reactivity, particularly towards electron-rich aromatic and heteroaromatic systems. chemrxiv.orgnih.gov The generation of this radical from a precursor allows for its addition to various substrates, making the introduction of the CF₂Cl group a key synthetic strategy. chemrxiv.org

Interplay Between Pyridine Ring and Chlorodifluoromethyl Reactivity

The chemical behavior of this compound is a result of the interplay between the properties of the CF₂Cl group and the 2-fluoropyridine (B1216828) ring. The pyridine ring, particularly with an electron-withdrawing fluorine substituent, is electron-deficient. This electronic nature has two major consequences:

Reactivity of the Ring : The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Attack is favored at the 2- and 4-positions, as the negative charge of the intermediate (Meisenheimer complex) can be stabilized by delocalization onto the electronegative nitrogen atom. rsc.org Since the CF₂Cl group is located at the 4-position, this position is a potential site for nucleophilic attack, which could compete with reactions at the CF₂Cl side chain. The fluorine atom at the 2-position is also a potential leaving group in SNAr reactions. nih.gov

Reactivity of the Side Chain : The electron-withdrawing nature of the 2-fluoropyridine ring influences the reactivity of the CF₂Cl group. It can affect the ease of nucleophilic attack on the side-chain carbon and the stability of any intermediates formed during radical or transition-metal-catalyzed processes.

Catalyst-Mediated Transformations

Catalysis, particularly with transition metals, opens further avenues for the functionalization of this compound.

Transition Metal Catalysis for Further Functionalization

The C-Cl bond within the chlorodifluoromethyl group is amenable to transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed coupling reactions with aryl boronic acids have been shown to be an effective method for forming C-C bonds, transforming the Ar-CF₂Cl moiety into an Ar-CF₂-Ar' structure. ccspublishing.org.cn This highlights the synthetic utility of the chlorodifluoromethyl group as a handle for building more complex molecular architectures through established catalytic methods.

Table 3: Catalyst-Mediated Cross-Coupling of the Ar-CF₂Cl Group This table provides an example of transition-metal-catalyzed functionalization, indicating a probable reactive pathway for this compound.

| Coupling Partner | Catalyst System | Product Structure | Reaction Type |

|---|---|---|---|

| Aryl Boronic Acid | Nickel Catalyst | Aryl-CF₂-Aryl' | Suzuki-type Cross-Coupling |

Organocatalysis in Reactions Involving this compound

While specific literature detailing organocatalytic reactions of this compound is limited, the principles of organocatalysis can be applied to this electron-deficient heterocycle. The strong electron-withdrawing nature of both the 2-fluoro and 4-chlorodifluoromethyl substituents renders the pyridine ring highly susceptible to nucleophilic attack, a key step in many organocatalytic transformations.

Organocatalysis offers a powerful, metal-free approach to the asymmetric functionalization of pyridines. For a substrate like this compound, several organocatalytic strategies could be envisioned. For instance, chiral amines or N-heterocyclic carbenes (NHCs) could be employed to catalyze reactions at the positions ortho or para to the nitrogen atom.

One plausible application is the asymmetric nucleophilic aromatic substitution (SNA_r_) of the C2-fluorine atom. Chiral organocatalysts, such as cinchona alkaloids or chiral phase-transfer catalysts, could be utilized to facilitate the enantioselective addition of various nucleophiles. The catalyst would interact with the nucleophile, forming a chiral ion pair or a more reactive species, which would then attack the electron-deficient C2-position.

Furthermore, organocatalytic activation of pronucleophiles could enable their addition to the pyridine ring. For example, a chiral Brønsted acid or base could deprotonate a carbon-based nucleophile, which would then add to the C6-position, a site activated by the cumulative electron-withdrawing effects of the substituents and the ring nitrogen.

Based on analogous systems involving electron-deficient pyridines, the following table summarizes potential organocatalytic transformations applicable to this compound.

| Reaction Type | Potential Organocatalyst | Expected Product Type | Key Reaction Principle |

|---|---|---|---|

| Asymmetric SNA_r_ at C2 | Cinchona Alkaloids, Chiral Phase-Transfer Catalysts | Chiral 2-substituted pyridines | Enantioselective delivery of a nucleophile to the C2-position. |

| Michael Addition to activated C6-position | Chiral Amines (e.g., prolinol derivatives) | Functionalized dihydropyridines | Enamine or iminium ion activation of the nucleophile or electrophile. |

| Asymmetric [4+2] Cycloaddition | Chiral Brønsted Acids or Bifunctional Catalysts | Fused heterocyclic systems | Activation of a diene partner for reaction with the pyridine C5-C6 double bond. |

Chemo- and Regioselectivity in Complex Reaction Systems

The substitution pattern of this compound dictates a high degree of chemo- and regioselectivity in its reactions, particularly in nucleophilic aromatic substitutions. The pyridine nitrogen and the electron-withdrawing substituents activate the ring towards nucleophilic attack, primarily at the positions ortho and para to the nitrogen (C2, C4, and C6).

The fluorine atom at the C2-position is an excellent leaving group in SNA_r_ reactions, a fact well-documented for 2-fluoropyridines. nih.gov Its high electronegativity activates the C2-position for nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429), highlighting the superior leaving group ability of fluoride in this context. nih.gov

The chlorodifluoromethyl group at the C4-position is a strong electron-withdrawing group, further enhancing the electrophilicity of the pyridine ring. This group deactivates the C3 and C5 positions towards electrophilic attack and significantly activates the C2 and C6 positions for nucleophilic attack through resonance and inductive effects.

In a typical SNA_r_ reaction with a nucleophile, the attack is expected to occur preferentially at the C2-position, leading to the displacement of the fluoride ion. This is due to the combined activation by the ring nitrogen and the 4-chlorodifluoromethyl group, as well as the excellent leaving group ability of fluoride. Attack at the C6-position is also possible but is generally less favored than at the C2-position in 2-substituted pyridines. The C4-position is sterically hindered and electronically less favorable for nucleophilic attack compared to the C2 and C6 positions.

In complex systems with multiple nucleophilic sites or different types of nucleophiles, the chemo- and regioselectivity will be governed by a combination of factors including the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent), and the presence of any catalysts. For instance, a soft nucleophile might preferentially attack the C2-position, while a harder nucleophile under different conditions could potentially interact with other parts of the molecule, although substitution at the pyridine ring is generally the dominant pathway.

The following table presents a predictive summary of the chemo- and regioselectivity in nucleophilic substitution reactions of this compound with various nucleophiles, based on established principles for similarly substituted pyridines.

| Nucleophile Type | Primary Site of Attack | Expected Product | Controlling Factors |

|---|---|---|---|

| Oxygen Nucleophiles (e.g., RO-) | C2 | 2-Alkoxy-4-(chlorodifluoromethyl)pyridine | High electrophilicity of C2 and good leaving group ability of F-. |

| Nitrogen Nucleophiles (e.g., R2NH) | C2 | 2-(Dialkylamino)-4-(chlorodifluoromethyl)pyridine | Strong activation of the C2-position towards nucleophilic attack. |

| Sulfur Nucleophiles (e.g., RS-) | C2 | 2-(Alkylthio)-4-(chlorodifluoromethyl)pyridine | High polarizability and nucleophilicity of sulfur nucleophiles favor SNA_r_. |

| Carbon Nucleophiles (e.g., Grignard reagents) | C2 | 2-Alkyl/Aryl-4-(chlorodifluoromethyl)pyridine | Requires careful control of reaction conditions to avoid side reactions. |

Application As a Synthetic Building Block and Pharmacophore Precursor

Role in the Synthesis of Advanced Intermediates

4-(Chlorodifluoromethyl)-2-fluoropyridine is an instrumental starting material for the synthesis of more complex, advanced intermediates used in the development of new chemical entities. The reactivity of the 2-fluoro substituent allows for its displacement by a range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of polysubstituted pyridine (B92270) derivatives. nih.gov These derivatives are often key fragments in the synthesis of larger, biologically active molecules.

For instance, the displacement of the 2-fluoro group by an appropriate amine can lead to the formation of 2-aminopyridine (B139424) derivatives, which are common structural motifs in many pharmaceutical agents. Similarly, reaction with an alcohol or thiol can yield 2-alkoxy or 2-alkylthiopyridines, respectively. These transformations are typically high-yielding and can be carried out under relatively mild conditions, making this compound an attractive and versatile intermediate. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 2-Fluoropyridines

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amine | Primary or Secondary Amine (e.g., Morpholine) | 2-Aminopyridine | Pharmaceuticals, Ligands |

| Alcohol | Sodium Alkoxide (e.g., Sodium Ethoxide) | 2-Alkoxypyridine | Agrochemicals, Materials |

| Thiol | Sodium Thiolate (e.g., Sodium Thiophenoxide) | 2-Alkyl/Arylthiopyridine | Pharmaceuticals |

| Carbon Nucleophile | Grignard Reagents, Organolithiums | 2-Alkyl/Arylpyridine | Complex Molecule Synthesis |

This table illustrates the general reactivity of 2-fluoropyridines, which is applicable to this compound, in the synthesis of advanced intermediates.

Utilization in Scaffold Diversity Generation

In drug discovery, the generation of structurally diverse compound libraries around a central scaffold is a key strategy for identifying new lead compounds. nih.gov The pyridine ring is considered a "privileged scaffold" due to its prevalence in biologically active compounds. rsc.orgrsc.orgnih.govresearchgate.net this compound serves as an excellent starting point for creating diverse libraries of pyridine-based scaffolds.

By leveraging the SNAr reactivity of the 2-fluoro position, a multitude of different side chains and functional groups can be introduced. This allows for the systematic exploration of the chemical space around the pyridine core. Furthermore, the chlorodifluoromethyl group can be chemically modified, for example, through reduction or further halogenation, to introduce additional points of diversity. This dual functionality enables the generation of a wide array of structurally distinct molecules from a single, readily available starting material.

Precursor for Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. drugdesign.org this compound is a valuable precursor for molecules that incorporate bioisosteric replacements, owing to both its fluorine content and the pyridine core.

The introduction of fluorine into drug candidates can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The chlorodifluoromethyl (CF2Cl) group can be considered a bioisostere for a variety of other functional groups. For example, it can mimic the size and lipophilicity of larger alkyl groups or other halogenated methyl groups. The difluoromethyl (CF2H) group, which can be derived from the CF2Cl group, is a known bioisostere of hydroxyl, thiol, and methyl groups. researchgate.net The strategic placement of such fluorine-containing groups can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Integration into Complex Molecular Architectures

The construction of complex, polycyclic, and highly functionalized molecules is a central challenge in organic synthesis. This compound can be effectively integrated into such complex molecular architectures through a variety of synthetic strategies. The high reactivity of the 2-fluoro position in SNAr reactions allows for its use in the late-stage functionalization of complex intermediates, where a milder reaction condition is often required to avoid the decomposition of sensitive functional groups. nih.gov

Furthermore, the pyridine ring can participate in various cycloaddition and metal-catalyzed cross-coupling reactions, enabling the construction of more elaborate ring systems. For example, the chlorodifluoromethyl group can influence the regioselectivity of these reactions, providing a handle for precise control over the final molecular structure.

Methodology for Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads. nih.govyoutube.comyoutube.com this compound is an ideal building block for combinatorial library synthesis due to its well-defined and predictable reactivity.

In a typical combinatorial synthesis workflow, a solid support can be functionalized with a nucleophile that displaces the 2-fluoro group of this compound. The resulting resin-bound intermediate can then be subjected to a variety of reaction conditions to modify the chlorodifluoromethyl group or other positions on the pyridine ring. By using a "split-and-pool" or parallel synthesis approach, a large library of distinct compounds can be generated efficiently. nih.gov The predictable reactivity of the 2-fluoro position ensures high reaction fidelity, which is crucial for the successful generation of high-quality compound libraries. nih.gov

Table 2: Suitability of this compound for Combinatorial Synthesis

| Feature | Relevance to Combinatorial Chemistry |

| Reactive 2-Fluoro Group | Enables efficient attachment to solid supports and diversification through SNAr with a wide range of nucleophiles. nih.gov |

| Stable Pyridine Core | Provides a rigid and biologically relevant scaffold for the library. rsc.orgnih.gov |

| Modifiable CF2Cl Group | Offers a secondary point for diversification, increasing the structural complexity of the library. |

| Good Solubility | Generally soluble in common organic solvents used in solid-phase and solution-phase synthesis. |

Spectroscopic Characterization and Structural Elucidation Techniques Methodological Focus

Advanced NMR Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the structural confirmation of 4-(chlorodifluoromethyl)-2-fluoropyridine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's carbon and proton framework, as well as the fluorine environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the fluorine atom at the C2 position and the chlorodifluoromethyl group at the C4 position. The proton at the C6 position, being adjacent to the nitrogen and the fluorine-substituted carbon, would likely appear at the most downfield position. The proton at the C5 position would be expected to show coupling to the C6 proton and a smaller coupling to the C3 proton. The proton at the C3 position would show coupling to the C5 proton and a characteristic through-space coupling to the fluorine atom at the C2 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six signals for the five carbons of the pyridine ring and the one carbon of the chlorodifluoromethyl group. The carbon atoms directly bonded to fluorine (C2 and the chlorodifluoromethyl carbon) would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The C4 carbon, attached to the chlorodifluoromethyl group, would show a triplet or a doublet of doublets due to coupling with the two fluorine atoms of the substituent. The other ring carbons would also show smaller two- and three-bond couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show two distinct signals. One signal would correspond to the fluorine atom at the C2 position, and the other, more intense signal (due to two fluorine atoms), would correspond to the chlorodifluoromethyl group. The signal for the -CF₂Cl group would likely appear as a singlet, while the signal for the fluorine at C2 would show coupling to the adjacent protons, particularly the C3 proton.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | δ 7.0-7.2 | d | JH3-H5 ≈ 2-3 |

| ¹H | δ 7.8-8.0 | dd | JH5-H6 ≈ 8-9, JH5-H3 ≈ 2-3 |

| ¹H | δ 8.2-8.4 | d | JH6-H5 ≈ 8-9 |

| ¹³C | δ 110-115 | d | ¹JC3-F2 ≈ 15-20 |

| ¹³C | δ 120-125 | t | ¹JC(CF2Cl)-F ≈ 280-300 |

| ¹³C | δ 140-145 | d | ³JC5-F2 ≈ 5-10 |

| ¹³C | δ 150-155 | d | ²JC6-F2 ≈ 10-15 |

| ¹³C | δ 160-165 | d | ¹JC2-F2 ≈ 230-250 |

| ¹³C | δ 145-150 | dt | ²JC4-F(CF2Cl) ≈ 20-30 |

| ¹⁹F | δ -70 to -90 | s | - |

Note: These are predicted values based on analogous compounds and are for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be utilized to determine the molecular weight and to gain insight into the compound's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₆H₃ClF₃N.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Key fragmentation pathways would likely involve the loss of a chlorine atom, a fluorine atom, or the entire chlorodifluoromethyl group. The fragmentation of the pyridine ring would also lead to a series of characteristic smaller ions.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 181/183 | [C₆H₃ClF₃N]⁺ (Molecular Ion) |

| 146 | [C₆H₃F₃N]⁺ |

| 116 | [C₅H₃FN]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the vibrations of the pyridine ring and the carbon-fluorine bonds. Characteristic aromatic C-H stretching vibrations would be expected in the region of 3000-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The most intense bands in the spectrum would likely be the C-F stretching vibrations. The C-F stretch from the 2-fluoro substituent would be expected around 1200-1250 cm⁻¹, while the C-F stretches of the -CF₂Cl group would likely appear as strong absorptions in the 1100-1300 cm⁻¹ region. A C-Cl stretching vibration would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring. The symmetric ring breathing mode, which is often a strong band in the Raman spectrum of pyridine derivatives, would be expected in the 990-1050 cm⁻¹ region.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C/C=N Stretch | 1400-1600 | 1400-1600 |

| C-F Stretch (-CF₂Cl) | 1100-1300 (strong) | Weak |

| C-F Stretch (Ar-F) | 1200-1250 (strong) | Weak |

| Pyridine Ring Breathing | Weak | 990-1050 (strong) |

X-ray Crystallography for Solid-State Structure Determination (If Relevant Crystal Structures Exist)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the pyridine ring and the geometry of the chlorodifluoromethyl substituent. It would also reveal information about the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing. To date, no public crystal structure data for this specific compound has been identified.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC): Given its likely volatility, gas chromatography would be a suitable method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide good separation from starting materials and byproducts. A flame ionization detector (FID) would be used for general-purpose detection, while a mass spectrometer (GC-MS) would allow for the identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC would also be a valuable tool for purity assessment, especially for less volatile impurities. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be the standard approach. Detection would typically be performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs (around 260 nm).

Typical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | DB-5 (30 m x 0.25 mm x 0.25 µm) | Helium | FID or MS |

Computational and Theoretical Studies on 4 Chlorodifluoromethyl 2 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of 4-(Chlorodifluoromethyl)-2-fluoropyridine. These studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, FMO analysis reveals how the electron-withdrawing nature of the fluorine and chlorodifluoromethyl substituents influences its electronic properties. The HOMO is typically localized on the pyridine (B92270) ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the ring and the chlorodifluoromethyl group, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

In the EPS map of this compound, the nitrogen atom of the pyridine ring exhibits a region of negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms on the pyridine ring and the area around the chlorodifluoromethyl group show positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

| Region | Electrostatic Potential (kcal/mol) |

| Nitrogen Atom | -35 |

| Ring Hydrogens | +15 |

| Chlorodifluoromethyl Group | +20 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Characterization for Key Reactions

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate and characterize the transition state structures. By analyzing the geometry and vibrational frequencies of the transition state, chemists can gain a deeper understanding of the reaction's activation energy and kinetic feasibility. The presence of a single imaginary frequency in the vibrational analysis confirms that the calculated structure is indeed a true transition state.

Energy Profiles and Reaction Path Calculations

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. These profiles, often determined using methods like Intrinsic Reaction Coordinate (IRC) calculations, map out the lowest energy path from reactants to products. For this compound, such calculations can help to predict the regioselectivity of reactions and to understand the influence of the substituents on the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers reliable methods for predicting spectroscopic data, which is invaluable for the identification and characterization of molecules.

For this compound, DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. The accuracy of these predictions can be very high, often with a root-mean-square error of just a few parts per million (ppm), aiding in the structural confirmation of the compound and its reaction products.

| Nucleus | Predicted Chemical Shift (ppm) |

| H-3 | 7.2 |

| H-5 | 7.9 |

| H-6 | 8.4 |

| C-2 | 162 |

| C-4 | 145 |

| CF₂Cl | 120 |

| ¹⁹F (on ring) | -70 |

| ¹⁹F (on CF₂Cl) | -55 |

Design of Novel Derivatizations Based on Computational Insights

In the absence of foundational computational studies on this compound, there is no available information regarding the design of novel derivatizations based on computational insights. Such research would typically leverage the understanding of the molecule's electronic structure and conformational behavior to predict how modifications to its chemical structure would impact its properties. This could involve, for example, identifying sites for substitution on the pyridine ring to enhance specific interactions with biological targets or to modify its reactivity and stability.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for its Derivatization

The structure of 4-(chlorodifluoromethyl)-2-fluoropyridine offers multiple sites for chemical modification, primarily the reactive 2-fluoro substituent and the chlorodifluoromethyl group. Future research should focus on developing sophisticated catalytic methods to selectively functionalize these positions.

Catalytic Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov While these reactions can be performed under thermal conditions, future work should explore transition-metal-catalyzed SNAr reactions. Catalytic systems, potentially employing ruthenium or other metals, could enable these substitutions to occur under much milder conditions, thereby increasing functional group tolerance and broadening the scope of accessible derivatives. researchgate.netthieme-connect.de This would allow for the introduction of a diverse range of nitrogen, oxygen, and sulfur nucleophiles. nih.gov

Selective C-F and C-Cl Bond Activation: The chlorodifluoromethyl (-CClF₂) group is a particularly challenging but rewarding target for derivatization. Unlocking its synthetic potential requires the development of catalysts capable of selective C-F or C-Cl bond activation. Research into transition-metal catalysis (e.g., using palladium, nickel, or copper) could yield methods to selectively replace the chlorine or one of the fluorine atoms. nih.govresearchgate.net Such transformations would open pathways to novel difluoromethylated (-CF₂R) or monofluoromethylated (-CFRR') pyridine (B92270) derivatives, which are of significant interest in medicinal chemistry. chemrxiv.orgrsc.org Computational studies could play a crucial role in designing catalysts and predicting reaction pathways for these complex transformations. snnu.edu.cn

| Target Site | Potential Catalytic Method | Key Research Goal | Potential Outcome |

|---|---|---|---|

| C2-Fluorine | Transition-Metal-Catalyzed SNAr | Lower reaction temperatures and expand substrate scope. | Facile synthesis of diverse 2-substituted pyridines. |

| -CClF₂ Group (C-Cl Bond) | Palladium or Nickel Cross-Coupling | Selective activation of the C-Cl bond over C-F bonds. | Access to novel -CF₂R substituted pyridines. |

| -CClF₂ Group (C-F Bond) | Reductive Defluorination Catalysis | Controlled, selective single C-F bond cleavage. dntb.gov.ua | Conversion to valuable chlorofluoromethyl synthons. |

Sustainable and Environmentally Benign Synthetic Approaches

Traditional methods for synthesizing fluorinated heterocycles can involve harsh reagents and energy-intensive conditions. dovepress.com Future research must prioritize the development of green and sustainable synthetic routes to this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. mdpi.comresearchgate.netsigmaaldrich.com This technology could be applied to assemble the fluoropyridine core or to introduce the chlorodifluoromethyl group, potentially avoiding the use of aggressive fluorinating agents and high temperatures. acs.org Research in this area would focus on designing photocatalytic cycles that can efficiently forge the required C-C and C-F bonds.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is a recognized green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org Developing a microwave-assisted protocol for the synthesis of this compound could offer a more sustainable manufacturing process.

Biocatalysis: A long-term, ambitious goal would be the exploration of biocatalytic methods. While currently challenging, the discovery or engineering of enzymes (such as ene reductases) capable of performing selective fluorination or related transformations could represent the ultimate green chemistry approach to synthesizing fluorinated building blocks. chemrxiv.org

Exploration of Its Role in Emerging Chemical Technologies

As a functionalized building block, this compound has significant, yet unexplored, potential in various high-value chemical technology sectors.

Agrochemicals and Pharmaceuticals: Trifluoromethylpyridines are a cornerstone of modern agrochemicals and pharmaceuticals. nih.govresearchoutreach.orgsemanticscholar.org The chlorodifluoromethyl group can serve as a synthetic handle or as a bioisostere for other functional groups. Future research should involve synthesizing derivatives of this compound and screening them for biological activity. Its structural similarity to key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, used in several crop-protection products, suggests its potential in this area. jubilantingrevia.com

Radiochemistry and PET Imaging: The 2-fluoro substituent is a prime site for late-stage radiofluorination with fluorine-18 (B77423) ([¹⁸F]). The development of methods to incorporate [¹⁸F] into this position could lead to novel PET (Positron Emission Tomography) imaging agents for diagnostics and drug development. nih.gov The stability and reactivity of the precursor would be key areas of investigation.

Advanced Materials Science Applications

The incorporation of fluorine into organic molecules can dramatically alter their electronic properties, thermal stability, and intermolecular interactions, making them valuable for materials science. nbinno.comnih.gov

Organic Electronics: Fluorinated aromatic compounds are widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comrsc.org The strong electron-withdrawing nature of both the pyridine nitrogen and the fluorinated substituents in this compound could be harnessed to create novel electron-transporting or emissive materials. Future work would involve synthesizing oligomers or polymers incorporating this moiety and characterizing their optoelectronic properties.

High-Performance Polymers: The carbon-fluorine bond is exceptionally strong, imparting high thermal and chemical stability to fluorinated polymers. nbinno.com this compound could be investigated as a monomer or an additive for creating specialized polymers with enhanced durability, weather resistance, and low surface energy for advanced coatings or membranes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility.

Continuous-Flow Synthesis: Many fluorination reactions involve hazardous reagents or generate energetic byproducts, making them well-suited for the enhanced safety and control offered by continuous-flow reactors. researchgate.netdurham.ac.ukresearchgate.net Developing a robust flow synthesis protocol for this compound would be a significant step towards its safer, scalable production.

Automated Synthesis Platforms: The derivatization of the C2-position via SNAr is an ideal reaction for implementation on automated synthesis platforms. By coupling a flow-synthesized stream of the core molecule with robotic liquid handlers and parallel reactors, large libraries of derivatives could be rapidly generated. rsc.orgacs.org This high-throughput approach would accelerate the discovery of new bioactive molecules or materials by enabling faster screening of chemical space.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.